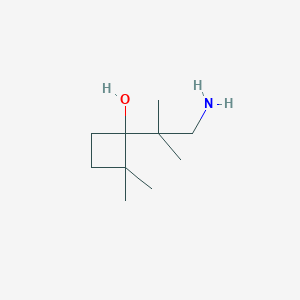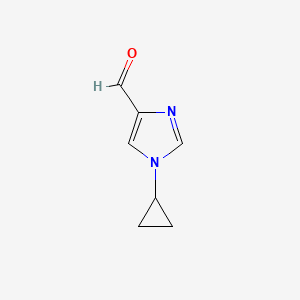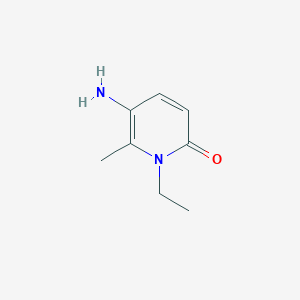![molecular formula C10H12OS B13184637 1-[(3-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13184637.png)
1-[(3-Methylphenyl)sulfanyl]propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Methylphenyl)sulfanyl]propan-2-one is an organic compound with the molecular formula C10H12OS It is a sulfur-containing ketone, characterized by the presence of a sulfanyl group attached to a propan-2-one backbone
準備方法
Synthetic Routes and Reaction Conditions
1-[(3-Methylphenyl)sulfanyl]propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-methylthiophenol with propan-2-one under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution, where the sulfanyl group replaces a leaving group on the propan-2-one molecule.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反応の分析
Types of Reactions
1-[(3-Methylphenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[(3-Methylphenyl)sulfanyl]propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(3-Methylphenyl)sulfanyl]propan-2-one involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, while the ketone group can undergo nucleophilic addition. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
類似化合物との比較
Similar Compounds
- 1-[(4-Methylphenyl)sulfanyl]propan-2-one
- 1-[(2-Methylphenyl)sulfanyl]propan-2-one
- 1-[(3-Methoxyphenyl)sulfanyl]propan-2-one
Uniqueness
1-[(3-Methylphenyl)sulfanyl]propan-2-one is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs.
特性
分子式 |
C10H12OS |
|---|---|
分子量 |
180.27 g/mol |
IUPAC名 |
1-(3-methylphenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C10H12OS/c1-8-4-3-5-10(6-8)12-7-9(2)11/h3-6H,7H2,1-2H3 |
InChIキー |
MEIMGIPOFQKSAB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)SCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


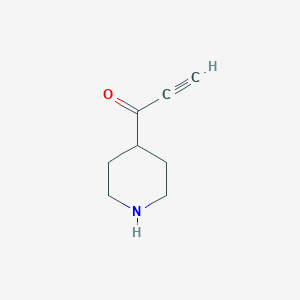

![2-Phenyl-benzo[d]isothiazole-3-thione](/img/structure/B13184561.png)
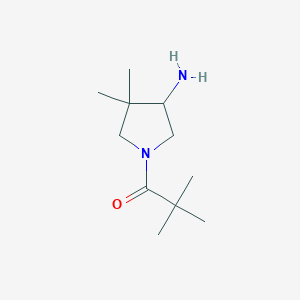
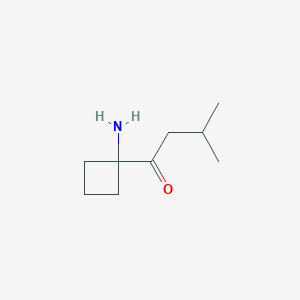
![3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13184585.png)

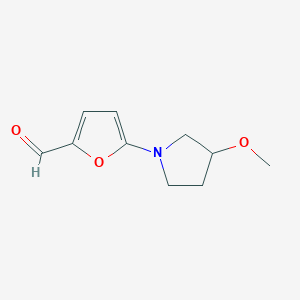
![2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13184594.png)


